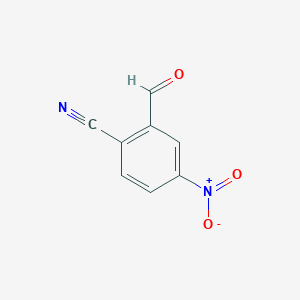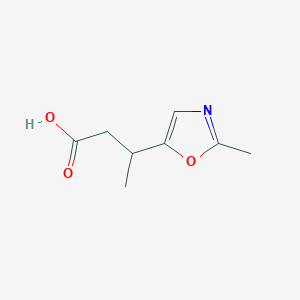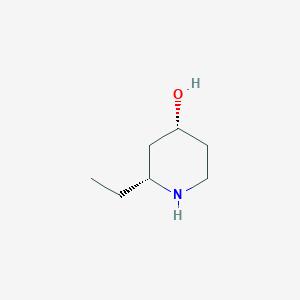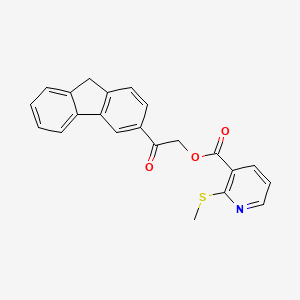
N1-Cyclopropylpropane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Cyclopropylpropane-1,2-diamine is an organic compound with the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol . This compound features a cyclopropyl group attached to a propane-1,2-diamine backbone, making it a unique structure among diamines. It is used in various chemical and pharmaceutical applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic methods for producing N1-Cyclopropylpropane-1,2-diamine involves the [3 + 2] cycloaddition of tertiary amine N-oxides and silyl imines . This method is efficient and yields moderate to high amounts of the desired product. Another method includes the reaction of 1,2-dichloropropane with liquid ammonia and a catalyst in a high-pressure reactor . The reaction is carried out at temperatures between 160-180°C and pressures of 8-12 MPa for 4-5 hours.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis . The process typically includes the use of high-pressure reactors and efficient catalysts to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N1-Cyclopropylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted diamines or amides.
Applications De Recherche Scientifique
N1-Cyclopropylpropane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential cytotoxic activity against cancer cell lines.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-Cyclopropylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use . The compound’s unique structure allows it to bind effectively to its targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diaminopropane: Similar in structure but lacks the cyclopropyl group.
1,3-Diaminopropane: Another diamine with a different arrangement of amine groups.
Cyclohexane-1,2-diamine: Contains a cyclohexane ring instead of a cyclopropyl group.
Uniqueness
N1-Cyclopropylpropane-1,2-diamine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where such properties are advantageous.
Propriétés
Formule moléculaire |
C6H14N2 |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
1-N-cyclopropylpropane-1,2-diamine |
InChI |
InChI=1S/C6H14N2/c1-5(7)4-8-6-2-3-6/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
ZVYNOWJWZZUJGV-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)










